Porphyra 334

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Porphyra 334 is a mycosporine-like amino acid.

科学研究应用

Scientific Research Applications

Porphyra 334 has been extensively studied for its biological activities and potential therapeutic benefits. Key areas of research include:

Cell Reprogramming

Recent studies have demonstrated that this compound can enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). For instance, a study reported that treatment with this compound significantly increased the number of iPSC colonies formed from mouse tail-tip fibroblasts and human dermal papilla cells. This effect is attributed to the activation of histone modifications that facilitate the mesenchymal-to-epithelial transition during reprogramming, indicating its potential role in regenerative medicine .

Antioxidant Properties

This compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. It has been shown to scavenge reactive oxygen species (ROS) and inhibit matrix metalloproteinase (MMP) generation in UVA-irradiated human skin fibroblasts. This activity suggests its application in preventing photoaging and skin damage caused by UV exposure .

Anti-Aging Effects

The compound has been identified as a potential anti-aging agent in cosmetic formulations. A clinical study involving human follicle dermal papilla cells indicated that this compound treatment led to increased cell viability and upregulation of genes associated with hair follicle growth and maintenance. These findings support its use in skincare products aimed at promoting skin health and reducing signs of aging .

Cosmetic Applications

This compound's unique properties make it an attractive ingredient in the cosmetic industry:

Sunscreen Formulations

The compound provides broad-spectrum UV protection, making it suitable for incorporation into sunscreens. Studies have confirmed its efficacy in absorbing UV radiation, thereby protecting skin cells from damage .

Anti-Aging Products

Due to its ability to enhance collagen synthesis and inhibit MMP activity, this compound is increasingly used in anti-aging creams and serums. Its application can help improve skin elasticity and reduce wrinkles by maintaining extracellular matrix components .

Therapeutic Applications

Beyond cosmetics, this compound shows promise in therapeutic contexts:

Wound Healing

Research indicates that this compound activates signaling pathways critical for wound healing, such as focal adhesion kinases and extracellular signal-regulated kinases. This suggests potential applications in developing treatments for skin injuries and surgical wounds .

Potential in Cancer Therapy

Emerging evidence points to the antitumor properties of this compound, particularly its ability to inhibit tumor cell growth in vitro. While more research is needed, these findings open avenues for exploring its use in cancer therapies .

Data Summary Table

化学反应分析

Photochemical Reactions and UV Absorption

P334 absorbs ultraviolet-A (UVA) radiation (λmax = 334 nm) through its conjugated π-electron system, which dissipates energy as heat without generating reactive oxygen species (ROS) .

-

Key Data :

Antioxidant Activity via Radical Scavenging

P334 neutralizes ROS through hydrogen atom transfer (HAT), confirmed by electron spin resonance (ESR) and ABTS decolorization assays .

-

Radical Quenching Efficiency :

Assay IC50 (P334) IC50 (Ascorbic Acid) ABTS Decolorization 58 mM 0.28 mM ESR (ABTS Radicals) 29 mM 0.16 mM

Enzymatic Interactions in Collagen Protection

P334 inhibits matrix metalloproteinase-1 (MMP-1), preventing UVA-induced collagen degradation in human dermal fibroblasts .

-

Mechanism :

Epigenetic Activation via Histone Modification

P334 enhances somatic cell reprogramming into induced pluripotent stem cells (iPSCs) by upregulating histone H3 lysine 4 tri-methylation (H3K4me3) .

-

Key Findings :

Glycosylation and Structural Derivatives

P334 undergoes glycosylation, forming derivatives with modified bioactivity. A 508-Da glycosylated variant (hexose-bound P334) was isolated from Nostoc commune .

-

Structural Analysis :

Parameter Porphyra-334 508-Da Glycosylated Derivative Molecular Formula C14H21N2O8 C20H32N2O13 Key Modifications - Hexose at C7 position Absorption Peak (λmax) 334 nm 334 nm -

MS/NMR Data :

Keap1-Nrf2 Pathway Activation

P334 binds to the Kelch domain of Keap1, displacing Nrf2 and promoting antioxidant gene transcription .

-

Binding Affinity :

Stability Under Abiotic Stress

P334 exhibits exceptional resistance to environmental stressors:

| Stressor | Stability Outcome |

|---|---|

| Temperature (100°C) | No degradation after 1 hour |

| pH (2–12) | Structure intact |

| Organic Solvents | Retains UV absorption |

属性

CAS 编号 |

70579-26-9 |

|---|---|

分子式 |

C14H22N2O8 |

分子量 |

346.33 |

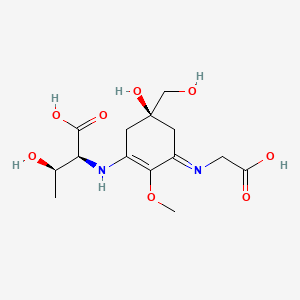

IUPAC 名称 |

(2S,3R)-2-[[(5R)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C14H22N2O8/c1-7(18)11(13(21)22)16-9-4-14(23,6-17)3-8(12(9)24-2)15-5-10(19)20/h7,11,16-18,23H,3-6H2,1-2H3,(H,19,20)(H,21,22)/t7-,11+,14+/m1/s1 |

InChI 键 |

VIZAVBQHHMQOQF-FCDTZTNESA-N |

SMILES |

CC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Porphyra 334; Porphyra-334; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。